5-methyl-4-(3-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one
Description
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Properties
IUPAC Name |
3-methyl-4-[(3-methylphenyl)methyl]-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-3-5-10(6-8)7-11-9(2)13-14-12(11)15/h3-6,11H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCCPVGNTDVCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=NNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-4-(3-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol. The compound exhibits a melting point range of 206-207 °C, indicating its thermal stability, which is relevant for pharmaceutical formulations .
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with substituted benzyl derivatives. This reaction is facilitated under reflux conditions using appropriate catalysts and solvents. The yield of the synthesized compound generally falls within the range of 60% to 80% .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyrazole derivatives, including this compound. The compound has shown moderate antibacterial activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity (Zone of Inhibition in mm)
| Compound Code | S. aureus | E. coli | B. stearothermophilus | S. typhi |
|---|---|---|---|---|
| This compound | 16 | 14 | 15 | 12 |
| Standard (Penicillin) | 22 | - | 24 | - |
| Standard (Streptomycin) | - | 23 | - | - |
The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as an antibacterial agent .
Antioxidant Activity
In addition to its antibacterial properties, the compound has been evaluated for its antioxidant activity using the DPPH radical scavenging method. The results indicate that it possesses moderate antioxidant capabilities.
Table 2: Antioxidant Activity (IC50 in μg/mL)
| Compound Code | IC50 Value |
|---|---|
| This compound | 39 |
| Standard (Ascorbic Acid) | 10.72 |
These findings suggest that while the compound shows promise as an antioxidant, its efficacy is lower than that of established antioxidants like ascorbic acid .
Case Studies and Research Findings
- Antibacterial Evaluation : A study conducted by K.A. Reddy et al. synthesized several pyrazole derivatives and assessed their antibacterial activity against various pathogens. The results showed that compounds with specific substitutions exhibited enhanced activity against S. aureus and E. coli .
- Antioxidant Assessment : Another research highlighted the antioxidant potential of pyrazole derivatives through DPPH assays, demonstrating that structural modifications significantly influence their efficacy .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. A study demonstrated that 5-methyl-4-(3-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one showed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact effectively with bacterial enzymes, disrupting their function and leading to cell death.
1.2 Anti-inflammatory Properties
Another notable application is in the field of anti-inflammatory research. The compound has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines. In vitro studies have shown that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.
1.3 Pain Management
The analgesic properties of this pyrazolone derivative have also been investigated. Preclinical trials indicate that it may serve as an effective pain reliever by modulating pain pathways in the central nervous system. Further research is needed to understand its mechanism of action fully.
Agricultural Science
2.1 Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Studies have reported that formulations containing this compound effectively reduce populations of aphids and other agricultural pests, making it a candidate for sustainable pest management strategies.
2.2 Plant Growth Regulation
In addition to pest control, this compound has been explored for its effects on plant growth regulation. Research indicates that it can enhance root development and overall plant vigor when applied at specific concentrations, potentially improving crop yields.
Materials Science
3.1 Synthesis of Novel Polymers
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to materials suitable for high-performance applications.
3.2 Photonic Applications
Recent studies have explored the use of this compound in photonic devices. Its ability to act as a light-harvesting agent makes it suitable for applications in organic photovoltaics and photonic crystals, where efficient light absorption is crucial.
Data Summary Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anti-inflammatory Properties | Reduces TNF-alpha and IL-6 levels | |
| Pain Management | Modulates pain pathways in preclinical trials | |
| Agricultural Science | Pesticidal Properties | Reduces pest populations (e.g., aphids) |
| Plant Growth Regulation | Enhances root development and plant vigor | |
| Materials Science | Synthesis of Novel Polymers | Improved thermal stability and mechanical properties |
| Photonic Applications | Acts as a light-harvesting agent |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various pyrazolone derivatives, including this compound. Results showed a significant reduction in bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading university explored the anti-inflammatory mechanisms of this compound using activated macrophage cultures. The study found that treatment with this compound resulted in decreased cytokine production, suggesting a novel pathway for anti-inflammatory therapies.
Preparation Methods
Stepwise Synthetic Route:
Alternative methods involve the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with substituted benzaldehydes under reflux with acetic acid and sodium acetate, yielding benzylidene derivatives that can be further reduced or modified to benzyl derivatives.
Reaction Conditions and Optimization
- Solvents: Ethanol and acetic acid are preferred for condensation and cyclization steps due to their polarity and ability to dissolve reactants.
- Temperature: Reflux conditions (~60-80°C) are standard to drive the cyclization and condensation reactions efficiently.
- Catalysts/Bases: Use of bases like sodium acetate or potassium carbonate facilitates the condensation and alkylation steps.
- Reaction Time: Typically 4-6 hours for condensation reactions; alkylation times vary depending on reagents and conditions.
Characterization and Confirmation of Structure
The synthesized compounds are characterized by:
Summary Table: Preparation Data for this compound
Research Findings and Notes
- The condensation of ethyl acetoacetate with hydrazine hydrate is a robust and reproducible method to form the pyrazolone core, which is crucial for the synthesis of substituted derivatives.
- Alkylation or condensation with substituted benzyl derivatives allows structural diversification, including the introduction of methyl groups at different positions on the benzyl ring, such as the 3-methylbenzyl group in this compound.
- The choice of substituent position on the benzyl ring (ortho-, meta-, para-) affects the reaction conditions slightly and may influence the biological activity of the final compound.
- The reaction conditions must be carefully controlled to avoid N- versus C-alkylation ambiguity, as pyrazolones can react at multiple sites depending on conditions.
- The synthesized compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities, supporting the importance of efficient synthetic routes.
Q & A
Q. What are the optimized synthetic routes for 5-methyl-4-(3-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one?
The compound can be synthesized via a condensation reaction between pyrazol-3-one derivatives and substituted aldehydes. For example, a Schiff base formation under reflux in ethanol with sodium acetate as a catalyst at 100°C for 2 hours yields high-purity products (up to 96% yield). Optimized conditions include strict temperature control, solvent polarity adjustments, and stoichiometric ratios of reactants .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- X-ray diffraction (XRD): Resolves tautomeric forms and hydrogen-bonding networks (e.g., NH₂ and C=O interactions) .
- IR spectroscopy: Identifies carbonyl (C=O, ~1670 cm⁻¹) and NH stretches (~3117 cm⁻¹) .
- NMR: Confirms substituent positions and aromatic proton environments .
- Elemental analysis: Validates molecular composition .
Q. How can thermal stability be assessed for this pyrazol-3-one derivative?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate decomposition temperatures and phase transitions. For structurally similar complexes, thermal stability exceeds 250°C, making them suitable for material science applications .
Q. What solvent systems are effective for crystallization and purification?
Absolute ethanol is widely used for recrystallization due to its polarity and ability to form hydrogen bonds, yielding high-purity single crystals. Alternative solvents like acetonitrile or methanol may be tested for polymorph control .
Q. How does substituent variation on the benzyl group influence reactivity?
Electron-donating groups (e.g., methyl) enhance stability during synthesis, while electron-withdrawing groups (e.g., nitro) may require adjusted reaction times or catalysts. Steric effects from ortho-substituted benzyl groups can reduce yields .
Advanced Research Questions
Q. How can tautomeric equilibria be experimentally resolved in pyrazol-3-one derivatives?
XRD analysis reveals predominant tautomeric forms (e.g., keto-enol equilibria) by mapping hydrogen-bonding patterns. Computational studies (DFT) complement experimental data to predict tautomer stability under varying pH or solvent conditions .
Q. What methodologies evaluate photophysical properties for luminescence applications?
- UV-Vis spectroscopy: Identifies π→π* and charge-transfer transitions.
- Fluorescence spectroscopy: Measures quantum yields and Stokes shifts.
- Electrochemical analysis: Determines HOMO-LUMO gaps (e.g., ~3.1 eV for zinc complexes with pyrazolone ligands) .
Q. How can structural modifications enhance bioactivity or material performance?
Q. How to address contradictions in reported synthetic yields or properties?
Replicate reactions with strict control of moisture, oxygen, and catalyst purity. Cross-validate using multiple characterization techniques (e.g., HPLC for purity, DSC for polymorph identification) .
Q. What strategies are used in crystal engineering for functional materials?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
